molecular formula C10H8N2O4 B12587152 1-(4-Nitrobenzoyl)azetidin-2-one CAS No. 873073-31-5

1-(4-Nitrobenzoyl)azetidin-2-one

Cat. No.: B12587152
CAS No.: 873073-31-5
M. Wt: 220.18 g/mol
InChI Key: AJYFXPWWCSKFLX-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a nitrobenzoyl group attached to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrobenzoyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Staudinger ketene-imine cycloaddition reaction is a widely used method for synthesizing azetidinones. This reaction typically involves the use of acid chlorides and imines in the presence of a base such as triethylamine .

Another method involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base. This method has been found to be efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound often involves the use of microwave irradiation to expedite the reaction process. This method is considered environmentally friendly and offers higher yields compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzoyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-(4-Nitrobenzoyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidinone ring is known to inhibit certain enzymes, which contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrobenzoyl)azetidin-2-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

873073-31-5

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

1-(4-nitrobenzoyl)azetidin-2-one

InChI

InChI=1S/C10H8N2O4/c13-9-5-6-11(9)10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2

InChI Key

AJYFXPWWCSKFLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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